Fmoc-Met-OH-1-13C
Description
Overview of Isotopic Labeling Techniques for Amino Acids in Peptide and Protein Systems
Amino acids, the building blocks of proteins, are frequently targeted for isotopic labeling due to their central role in biological processes chempep.com. Labeling strategies for amino acids can be broadly categorized into metabolic labeling and chemical synthesis. Metabolic labeling involves cultivating cells or organisms in media enriched with isotopically labeled nutrients, allowing for the natural incorporation of isotopes into newly synthesized proteins chempep.comoup.comwashington.eduthermofisher.com. Chemical synthesis, on the other hand, allows for precise control over the position and type of isotopic label within an amino acid, offering flexibility for specific experimental needs chempep.comacs.org. These labeled amino acids can then be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) or recombinant expression systems oup.comsilantes.com.
Specific Utility of Carbon-13 Labeling in Methionine Residues for Spectroscopic Probes
Methionine (Met) is a sulfur-containing amino acid that plays crucial roles in protein structure, function, and post-translational modifications acs.org. The methyl group of methionine, as well as its alpha-carbon, are common sites for isotopic labeling, particularly with ¹³C acs.orguab.catacs.orgresearchgate.netisotope.com. ¹³C labeling of methionine residues is highly valuable for NMR spectroscopy. The ¹³C nucleus possesses a favorable gyromagnetic ratio and a relatively long relaxation time, leading to sharp signals in NMR spectra, even in large proteins acs.orgnih.gov. Furthermore, the methyl group of methionine is conformationally dynamic and often involved in protein-protein interactions or recognition sites, making it an excellent probe for studying protein dynamics and conformational changes at the micro- to millisecond timescale acs.orgnih.gov. Labeling the alpha-carbon (Cα) with ¹³C also provides a valuable spectroscopic handle for NMR studies, offering insights into local structural environments and dynamics acs.orguab.catckisotopes.com.
Contextual Significance of Fmoc-Protected Amino Acids in Synthetic Approaches
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely adopted protecting group in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) altabioscience.commtoz-biolabs.comnih.govamericanpeptidesociety.orgtotal-synthesis.comactivotec.comthermofisher.com. Fmoc chemistry offers several advantages over older methods, such as the tert-butyloxycarbonyl (Boc) strategy. Key benefits include milder deprotection conditions (base-labile, typically using piperidine), which are compatible with a broader range of sensitive amino acid side-chain protecting groups and post-translational modifications altabioscience.commtoz-biolabs.comnih.govamericanpeptidesociety.orgtotal-synthesis.comactivotec.comthermofisher.com. The Fmoc group's acid stability allows for orthogonal protection strategies, where side-chain protecting groups can be removed under acidic conditions without affecting the Fmoc group, and vice-versa altabioscience.comnih.govtotal-synthesis.com. Additionally, the cleavage of the Fmoc group releases a dibenzofulvene byproduct with strong UV absorbance, facilitating real-time monitoring of the synthesis progress nih.govtotal-synthesis.com. This combination of mildness, orthogonality, and ease of monitoring makes Fmoc-protected amino acids indispensable for the efficient and controlled synthesis of complex peptides, including those incorporating isotopically labeled amino acids.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl(113C)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-ZLHLYFPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745796 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286460-73-9 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286460-73-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fmoc Met Oh 1 13c: a Precisely Labeled Building Block
Synthesis and Chemical Properties
The synthesis of this compound typically involves the Fmoc protection of L-methionine that has been isotopically enriched at the alpha-carbon position. While specific synthetic routes can vary, the process generally ensures high purity and isotopic enrichment, critical for reliable experimental outcomes ckisotopes.comisotope.com. The Fmoc group renders the amino group temporarily unreactive, allowing for selective coupling reactions during peptide elongation altabioscience.comtotal-synthesis.com. The carboxyl group (-OH) is available for activation and subsequent amide bond formation. The ¹³C label at the Cα position provides a specific spectroscopic marker.
Isotopic Enrichment: High isotopic enrichment (often >98% ¹³C at the specified site) is crucial for maximizing signal-to-noise ratios in spectroscopic analyses ckisotopes.comisotope.com.
Chemical Purity: High chemical purity (typically >98%) ensures that the compound is free from contaminants that could interfere with synthesis or analysis thermofisher.com.
Solubility: Like natural methionine, this compound is generally soluble in water and common organic solvents used in peptide synthesis.
Chemical Synthesis Routes for Fmoc-Protected L-Methionine with Carboxyl Carbon-13 Labeling
Applications in Peptide Synthesis and Structural Studies
The primary application of this compound is in the synthesis of peptides containing ¹³C-labeled methionine residues. These peptides serve as invaluable tools in various analytical techniques:
NMR Spectroscopy: The ¹³C label at the alpha-carbon of methionine can be directly observed using ¹³C NMR spectroscopy. This allows for the tracking of methionine residues within peptides and proteins, providing insights into their local structural environment, dynamics, and interactions acs.orguab.catacs.orgnih.govckisotopes.com. For instance, changes in the chemical shift or relaxation rates of the ¹³Cα signal can report on conformational changes or binding events involving the methionine residue acs.orgnih.gov. While methyl-labeled methionine is particularly popular for NMR due to the methyl group's dynamics acs.orgnih.gov, alpha-carbon labeling offers complementary information.
Mass Spectrometry (MS): The mass difference introduced by the ¹³C isotope can be utilized in MS-based quantitative proteomics and metabolomics studies, allowing for the precise tracking and quantification of methionine-containing peptides or metabolites creativebiomart.netchempep.comsilantes.comoup.com.
Mechanistic Studies: By incorporating labeled methionine into specific sites, researchers can investigate enzyme mechanisms, protein-ligand interactions, and protein folding pathways with high specificity creativebiomart.netsilantes.comacs.org.
| Property | Value/Description | Source/Typical Range |
| Compound Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine-1-13C | - |
| Isotopic Label | Carbon-13 (¹³C) at the alpha-carbon (Cα) | Specified by name |
| Isotopic Purity | Typically ≥ 98% ¹³C at the alpha-carbon | ckisotopes.comisotope.com |
| Chemical Purity | Typically ≥ 98% | thermofisher.com |
| Molecular Weight | ~150.2 g/mol (for natural abundance methionine, ¹³C label increases by ~1 Da) | thermofisher.com |
| Protection Group | Fmoc (9-Fluorenylmethoxycarbonyl) | altabioscience.comtotal-synthesis.com |
| Amino Acid | L-Methionine | - |
| Solubility | Soluble in water and common organic solvents used in peptide synthesis | thermofisher.com |
| Primary Application | ¹³C NMR spectroscopy, Mass Spectrometry, peptide synthesis | silantes.comacs.orguab.catacs.org |
Advantages of ¹³C Labeling at the Alpha-Carbon of Methionine
The specific placement of the ¹³C label at the alpha-carbon of methionine offers distinct advantages for spectroscopic analysis:
Structural Probing: The alpha-carbon is directly involved in the peptide backbone, making its ¹³C signal sensitive to local conformational changes and the immediate peptide environment acs.orgckisotopes.com.
NMR Signal Resolution: ¹³C labeling can simplify complex NMR spectra by reducing ¹³C-¹³C and ¹³C-¹H couplings, improving spectral resolution and enabling the assignment of signals, especially in larger biomolecules acs.orgckisotopes.comresearchgate.net.
Complementary Information: While methyl-labeled methionine is excellent for probing side-chain dynamics, alpha-carbon labeling provides direct insights into the peptide backbone conformation around the methionine residue acs.orgnih.gov.
| Benefit | Description | Relevant Isotopes/Positions |
| Enhanced Sensitivity and Resolution | ¹³C labeling reduces spectral complexity by minimizing ¹³C-¹³C and ¹³C-¹H couplings, leading to sharper signals and improved signal-to-noise ratios, crucial for studying large proteins. | ¹³Cα, ¹³Cε (methyl) |
| Probing Protein Dynamics | The methyl group of methionine is conformationally dynamic and often involved in protein interactions. ¹³C labeling allows for the study of these dynamics via relaxation measurements (e.g., CPMG, relaxation dispersion). | ¹³Cε (methyl) |
| Structural Conformation Analysis | The ¹³C chemical shift of the alpha-carbon is sensitive to the local electronic environment and backbone conformation, providing information about secondary structure and residue-specific structural changes. | ¹³Cα |
| Site-Specific Tracking | Allows for the unambiguous identification and tracking of specific methionine residues within a protein or peptide, facilitating the study of residue-specific functions or interactions. | ¹³Cα, ¹³Cε (methyl) |
| Facilitation of Assignment Strategies | Used in conjunction with other labeling strategies (e.g., ¹⁵N labeling), ¹³C labeling aids in the assignment of NMR signals, a critical step in structure determination. | ¹³Cα, ¹³Cε (methyl) |
| Improved Signal-to-Noise for Low-Abundance Isotopomers | Achieving high isotopic enrichment (e.g., ~100% for specific isotopomers like ¹³CHD₂) leads to improved sensitivity in NMR experiments. | ¹³Cε (methyl) |
Conclusion
Fmoc-Met-OH-1-13C stands as a testament to the precision afforded by modern chemical synthesis and isotopic labeling techniques. By providing a methionine residue with a stable ¹³C label at the alpha-carbon, protected by the versatile Fmoc group, this compound enables researchers to probe the intricate world of protein structure and dynamics with unprecedented clarity. Its utility in SPPS, coupled with the spectroscopic advantages of ¹³C labeling, makes it an invaluable tool for advancing our understanding of biological processes at the molecular level. As research continues to push the boundaries of biomolecular analysis, precisely engineered molecules like this compound will remain at the forefront, unlocking new insights into the fundamental mechanisms of life.
Compound List:
this compound (Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine-1-13C)
Computational Chemistry and Theoretical Modeling of Carbon 13 Labeled Methionine in Biomolecules
Quantum Chemical Calculations for NMR Parameter Prediction
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for predicting NMR parameters. These methods provide a theoretical basis for understanding the electronic structure of molecules, which directly influences their spectroscopic properties.
Ab Initio and Density Functional Theory (DFT) Calculations of Carbon-13 Chemical Shifts and Shielding Tensors
Ab initio and DFT calculations are widely employed to predict 13C chemical shifts and shielding tensors. These calculations are performed on optimized molecular geometries to accurately reflect the electronic environment of the carbon atoms. The shielding tensor, a second-rank tensor describing the anisotropic magnetic shielding experienced by a nucleus, is directly related to the electronic distribution within the molecule. The isotropic chemical shift, which is what is typically measured in solution-state NMR, is the average of the principal components of the shielding tensor.
Studies have demonstrated that DFT calculations, particularly using functionals like B3LYP with various basis sets (e.g., 6-311+G(2d,p)), can accurately predict 13C chemical shifts for amino acids and their derivatives nih.govnih.govacs.orguiuc.edumdpi.comscience.govajol.info. The accuracy of these predictions is crucial for assigning NMR signals and for correlating structural features with observed chemical shifts. For Fmoc-Met-OH-1-13C, these calculations would focus on the specific electronic effects introduced by the Fmoc protecting group and the 13C labeling on the methionine side chain, predicting the shielding tensors and isotropic chemical shifts for each carbon atom nih.govnih.govacs.orguiuc.edu. The presence of the sulfur atom in methionine's side chain also influences these parameters nih.govresearchgate.net.
Table 1: Representative 13C Chemical Shift Prediction Approaches
| Method/Functional | Basis Set | Application Area | Reference(s) |
| DFT (B3LYP) | 6-311+G(2d,p) | 13C Chemical Shifts, Shielding Tensors | nih.govnih.govmdpi.com |
| Ab Initio (MP2) | aug-cc-pVDZ | 13C Chemical Shifts, Shielding Tensors | science.gov |
| DFT (ωB97X-D) | def2-SVP | 13C Chemical Shifts | mdpi.com |
| DFT (B3LYP-D3) | 6-311G(d,p) | Geometry Optimization for NMR Prediction | mdpi.com |
Prediction of Spin-Spin Coupling Constants Involving Carbon-13 Nuclei
Spin-spin coupling constants (J-couplings) provide valuable information about molecular connectivity and conformation. DFT calculations, employing methods like the Gauge-Including Atomic Orbital (GIAO) approach or the Finite Perturbation Method (FPT), can accurately predict various types of J-couplings, including those involving 13C nuclei, such as 1JCH, 2JCC, and 3JCC nih.govnih.govajol.infoacs.orgzenodo.org.
For this compound, predicting coupling constants, particularly those involving the labeled 13C atom in the methionine side chain (e.g., couplings to adjacent protons or carbons), is essential for detailed structural analysis. The Karplus relationship, which correlates coupling constants with dihedral angles, is often refined using DFT-calculated coupling constants to better interpret conformational data nih.govnih.govzenodo.org. For instance, studies on methionine have shown that the presence of sulfur in the coupling pathway leads to smaller coupling constants compared to oxygen analogs, and that these couplings are sensitive to dihedral angles within the side chain nih.govnih.gov.
Table 2: Key Spin-Spin Coupling Constants and Their Prediction
| Coupling Type | Nuclei Involved | Computational Method | Dependence | Reference(s) |
| 1JCH | ¹³C-¹H | DFT (GIAO) | Bond length, hybridization | ajol.infoacs.org |
| 2JCC | ¹³C-¹³C | DFT | Dihedral angle, bond angles | nih.govnih.gov |
| 3JCSCC | ¹³C-S-¹³C | DFT | Dihedral angle (χ2, χ3) | nih.govnih.gov |
| 3JCSCH | ¹³C-S-C-H | DFT | Dihedral angle (χ3, χ2) | nih.govnih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations complement quantum chemical calculations by providing insights into the dynamic behavior and conformational landscape of molecules over time. For amino acids like methionine, which exhibit significant side-chain flexibility, MD is crucial for understanding the ensemble of conformations populated under physiological conditions.
Correlation of Theoretical Conformations with Experimental NMR Data
MD simulations generate trajectories that represent the time evolution of a molecule's structure. By analyzing these trajectories, one can obtain ensembles of conformations. The NMR parameters (chemical shifts, coupling constants) predicted for each snapshot in the MD trajectory can then be averaged to yield theoretical values that can be directly compared with experimental NMR data acs.orgnih.govrug.nl. This correlation is vital for validating computational models and for assigning NMR signals, especially for flexible residues like methionine. For this compound, MD simulations can reveal how the Fmoc group influences the conformational preferences of the methionine side chain and how these theoretical conformations align with experimental 13C NMR shifts and couplings nih.govnih.govnih.govresearchgate.net.
Investigation of Methionine Side-Chain Rotamers and Conformational Ensembles in Dynamic Systems
The methionine side chain is characterized by several rotatable bonds (χ1, χ2, χ3), leading to a variety of possible rotameric states. MD simulations are particularly effective in exploring these rotameric populations and transitions. Studies have shown that the chemical shift of the methionine methyl group (Cε) is highly sensitive to the χ3 torsion angle, with gauche conformations typically resulting in upfield shifts compared to trans conformations nih.govnih.gov. MD simulations can quantify the populations of these rotamers and their interconversion rates.
For this compound, understanding these rotameric preferences is important for interpreting its behavior within larger peptide or protein structures. The presence of the bulky Fmoc group might influence the energy landscape of these rotamers. Furthermore, MD simulations can capture dynamic events such as side-chain mobility and exchange processes that are often reflected in NMR relaxation data nih.govresearchgate.netresearchgate.netnih.gov.
Table 3: Conformational Analysis of Methionine Side Chain
| Dihedral Angle | Rotamer Type | Typical χ3 Value (degrees) | Effect on ¹³Cε Shift | Reference(s) |
| χ3 | Trans | 180 | Downfield | nih.govnih.gov |
| χ3 | Gauche (+) | -60 to -70 | Upfield | nih.govnih.gov |
| χ3 | Gauche (-) | +60 to +70 | Upfield | nih.govnih.gov |
Theoretical Frameworks for Understanding and Interpreting Isotope Effects in Complex Systems
Isotope effects, particularly those involving 13C labeling, are a cornerstone of modern NMR spectroscopy for biomolecules. Theoretical frameworks are essential for understanding how isotopic substitution can subtly alter molecular properties and NMR parameters.
The primary effect of 13C labeling is the enhancement of NMR sensitivity and resolution for the labeled nucleus. However, there are also secondary isotope effects, where the substitution of a lighter isotope (e.g., 12C) with a heavier one (e.g., 13C) can lead to small but measurable changes in chemical shifts, coupling constants, and even reaction rates due to differences in vibrational frequencies and zero-point energies mdpi.commdpi.comcapes.gov.brfu-berlin.de. These effects, though often subtle, can be theoretically modeled using quantum chemistry.
For this compound, understanding these theoretical frameworks allows for the precise interpretation of any observed isotope-induced shifts. While the focus is typically on the direct NMR signal from the 13C nucleus, theoretical studies on isotope effects can provide a deeper understanding of the electronic and vibrational perturbations caused by the heavier isotope, which might be relevant for highly precise measurements or for studying specific chemical processes mdpi.commdpi.comcapes.gov.brfu-berlin.de. For example, deuterium (B1214612) isotope effects on 13C chemical shifts have been studied extensively and can provide insights into hydrogen bonding and tautomerism mdpi.commdpi.com. While direct 13C isotope effects on other nuclei are generally smaller, they are theoretically predictable.
Future Directions and Emerging Research Avenues in Fmoc Met Oh 1 13c Research
Integration with Hybrid Spectroscopic and Biophysical Techniques for Multiscale Structural Information
The future of structural biology is increasingly characterized by the synergistic integration of complementary techniques to elucidate biomolecular structures and dynamics across multiple scales. Fmoc-Met-OH-1-13C, with its precisely placed 13C label, is well-positioned to contribute to these multi-modal approaches.
Enhanced NMR Methodologies: Advances in NMR, such as the incorporation of dynamic nuclear polarization (DNP) or other hyperpolarization techniques, are poised to significantly boost sensitivity and resolution. This will enable the study of larger, more complex, or less abundant biomolecular systems. Site-specific labeling with 13C, as provided by this compound, is essential for targeting specific molecular regions in these advanced NMR applications researchgate.netnih.gov.
Development of Novel Labeling Strategies for Enhanced Resolution and Specificity in Biomolecular Probes
Future research endeavors will focus on creating more refined and specific biomolecular probes by developing advanced labeling strategies that leverage this compound.
Site-Specific Methionine Labeling: Beyond the carboxyl group, developing methods for site-specific labeling at other positions of the methionine side chain or backbone, potentially through novel Fmoc-protected methionine derivatives, could yield richer structural and dynamic information. This would allow for more targeted investigations into methionine's role in protein function.
Chemoselective Bioconjugation Targeting Methionine: The development of chemoselective bioconjugation methods that specifically target methionine residues, distinct from more commonly targeted residues like cysteine or lysine, is an area of active research. Strategies involving reagents that react selectively with the methionine thioether moiety could be adapted for Fmoc-protected amino acids, leading to advanced probes for imaging or therapeutic applications acs.orgresearchgate.netrsc.org.
Orthogonal Labeling Approaches: The creation of probes with enhanced specificity will benefit from orthogonal labeling strategies, where this compound can be selectively modified or detected in the presence of other functional groups or labels. This could involve integrating bioorthogonal handles onto Fmoc-protected amino acids for subsequent selective reactions, such as click chemistry nih.govnih.gov.
Advances in Computational Methodologies for Accurate Prediction of NMR Parameters in Large Biomolecular Assemblies
The accurate prediction of NMR parameters is fundamental for spectral assignment, structure determination, and the interpretation of biomolecular dynamics. Future advancements in computational approaches are critical for addressing the inherent complexities of large biomolecular assemblies.
Machine Learning and AI in NMR Prediction: The integration of machine learning (ML) and artificial intelligence (AI) into NMR chemical shift prediction represents a significant frontier. This compound can serve as a valuable benchmark for validating and refining these computational models, particularly for methionine residues within diverse protein environments. ML algorithms trained on extensive datasets of chemical shifts and structural information are achieving increasingly accurate predictions nih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov.
Molecular Dynamics (MD) Simulations for Parameter Prediction: Molecular dynamics simulations, often coupled with advanced Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can generate dynamic ensembles of protein structures. Predicting NMR parameters from these ensembles offers a more realistic representation of experimental data than static structures alone. Labeled residues, such as those incorporating this compound, can be used to validate these dynamic predictions, providing insights into the conformational flexibility of methionine side chains researchgate.netacs.orgresearchgate.net.
Validation of Structural Models: Computational methods are increasingly employed to validate structural models derived from experimental data, including NMR. By predicting NMR parameters for proposed structures and comparing them against experimental values obtained from labeled samples containing this compound, researchers can rigorously assess the accuracy and reliability of structural models nih.govresearchgate.netbiorxiv.org.
Exploration of Non-Canonical Amino Acid Incorporation with Carboxyl-13C Labeling for Expanded Research Applications
The field of non-canonical amino acid (ncAA) incorporation into proteins, facilitated by genetic code expansion, offers extensive opportunities for creating novel biomolecular probes and engineered proteins. The principles underlying the use of labeled amino acids, such as the carboxyl-13C label in this compound, are directly applicable to these advanced research areas.
Protein Engineering and Design: The incorporation of 13C-labeled amino acids, including modified methionine analogs, into engineered proteins can facilitate detailed studies on protein folding, stability, and function. The carboxyl-13C label can provide specific NMR signals to monitor side-chain dynamics or interactions within engineered proteins, potentially leading to novel functionalities or enhanced biocatalytic properties acs.orgisotope.comnih.gov.
Development of Chemical Biology Probes: The ability to site-specifically incorporate labeled amino acids enables the creation of sophisticated chemical biology probes. A methionine residue labeled with 13C at the carboxyl group can be integrated into probes designed to investigate protein-ligand interactions, enzymatic activity, or metabolic pathways, thereby offering enhanced resolution and specificity in live-cell imaging or in vitro assays nih.govthermofisher.comnih.gov.
Metabolic Labeling and Tracing: While this compound is primarily utilized in peptide synthesis, the broader concept of employing labeled amino acids for metabolic tracing remains highly relevant. Future research may explore methods for incorporating 13C-labeled methionine analogs into cellular systems to trace metabolic flux or protein synthesis pathways, leveraging the NMR-detectable label for quantitative analysis nih.govthermofisher.com.
Q & A
Q. What are the critical steps in synthesizing Fmoc-Met-OH-1-13C, and how can isotopic purity be ensured during synthesis?
- Methodological Answer : The synthesis involves introducing the 13C isotope at the methionine side chain during precursor preparation. Key steps include:
- Fmoc Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a water:acetone mixture (1:1) with Na₂CO₃ for amino group protection, ensuring reaction completion via TLC or HPLC monitoring .
- Isotopic Labeling : Employ 13C-enriched methionine precursors during coupling. Verify isotopic incorporation using mass spectrometry (MS) or 13C-NMR to confirm >98% isotopic purity .
- Purification : Use automated flash chromatography or preparative HPLC to remove unlabeled byproducts. Characterize final purity via reversed-phase HPLC (≥98% purity threshold) .
Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?
- Methodological Answer :
- 13C-NMR : Confirm the position and integration of the 13C label. For example, the methionine methyl group (δ ~15-20 ppm in 13C-NMR) should exhibit a singlet peak with no splitting, indicating successful isotopic labeling .
- High-Resolution Mass Spectrometry (HRMS) : Detect the exact mass shift (Δm/z = +1 for 13C) and rule out isotopic dilution. Use electrospray ionization (ESI) in positive mode for optimal sensitivity .
- HPLC with UV/Vis Detection : Monitor retention time consistency against unlabeled Fmoc-Met-OH to confirm no structural alterations .
Advanced Research Questions
Q. How does the 13C isotopic label in this compound influence its behavior in peptide synthesis and metabolic tracking studies?
- Methodological Answer :
- Peptide Synthesis : The 13C label does not alter coupling efficiency in solid-phase peptide synthesis (SPPS) but may require adjusted deprotection times for Fmoc groups to minimize racemization. Monitor via Kaiser test or FT-IR .
- Metabolic Studies : Use 13C-labeled methionine in tracer experiments to study protein turnover or methylation pathways. Analyze incorporation via LC-MS/MS with selected reaction monitoring (SRM) for 13C-specific transitions .
Q. What experimental designs are optimal for resolving contradictions in 13C-NMR or MS data for this compound?
- Methodological Answer :
- Contradiction Analysis :
Impurity Identification : If unexpected peaks appear in 13C-NMR, perform COSY or HSQC to assign signals to impurities (e.g., oxidation byproducts like methionine sulfoxide) .
Isotopic Dilution : If MS shows lower 13C abundance, recheck precursor stoichiometry or use isotopic enrichment factor calculations to adjust synthesis protocols .
Dynamic Nuclear Polarization (DNP) : Enhance 13C signal sensitivity in low-concentration samples to resolve overlapping peaks .
Q. How can computational modeling complement experimental data for this compound in peptide structural studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict 13C chemical shifts and compare with experimental NMR data to validate labeling positions .
- Molecular Dynamics (MD) : Simulate the impact of 13C labeling on peptide conformation (e.g., side-chain flexibility in methionine-rich regions) using tools like GROMACS or AMBER .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
